
10,12,15-Octadecatrienoic acid, 9-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(S)-Hydroxy-10,12,15-octadecatrienoic acid, commonly known as 9(S)-HOTrE, is a hydroxylated fatty acid derived from linolenic acid. It is a member of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids. These compounds play significant roles in various biological processes, including inflammation, immunity, and cell signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9(S)-Hydroxy-10,12,15-octadecatrienoic acid typically involves the enzymatic oxidation of linolenic acid. The process can be carried out using lipoxygenase enzymes, which catalyze the addition of molecular oxygen to linolenic acid, resulting in the formation of 9(S)-HOTrE. The reaction conditions generally include:
Substrate: Linolenic acid
Enzyme: Lipoxygenase
Solvent: Aqueous buffer solution
Temperature: 25-37°C
pH: 7.0-8.0
Industrial Production Methods
In an industrial setting, the production of 9(S)-Hydroxy-10,12,15-octadecatrienoic acid can be scaled up using bioreactors. The process involves:
Fermentation: Utilizing microorganisms that express lipoxygenase enzymes.
Extraction: Isolating the product from the fermentation broth using organic solvents.
Purification: Employing chromatographic techniques to obtain high-purity 9(S)-HOTrE.
Análisis De Reacciones Químicas
Types of Reactions
9(S)-Hydroxy-10,12,15-octadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of keto derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Esterification: Carboxylic acids and acid catalysts like sulfuric acid (H₂SO₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Keto derivatives such as 9-keto-10,12,15-octadecatrienoic acid.
Reduction: Saturated fatty acids.
Esterification: Fatty acid esters.
Substitution: Halogenated fatty acids.
Aplicaciones Científicas De Investigación
9(S)-Hydroxy-10,12,15-octadecatrienoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cell signaling and inflammatory responses.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 9(S)-Hydroxy-10,12,15-octadecatrienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors.
Pathways: It modulates the expression of genes involved in inflammation and lipid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 9(S)-Hydroxy-10,12-octadecadienoic acid (9(S)-HODE)
- 13(S)-Hydroxy-9,11-octadecadienoic acid (13(S)-HODE)
- 12(S)-Hydroxy-5,8,10,14-eicosatetraenoic acid (12(S)-HETE)
Uniqueness
9(S)-Hydroxy-10,12,15-octadecatrienoic acid is unique due to its specific hydroxylation pattern and its role in modulating inflammatory responses. Unlike other hydroxylated fatty acids, 9(S)-HOTrE has a distinct impact on cell signaling pathways, making it a valuable compound for research in inflammation and lipid metabolism.
Propiedades
IUPAC Name |
9-hydroxyoctadeca-10,12,15-trienoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14,17,19H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGGEAZDTKMXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CCCCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

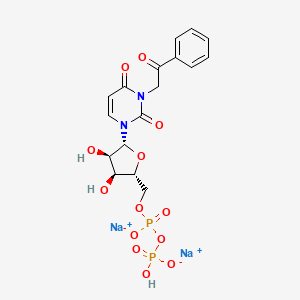
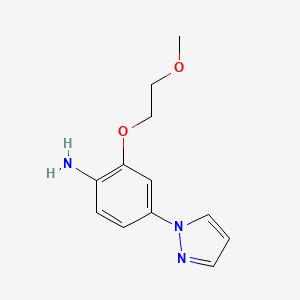
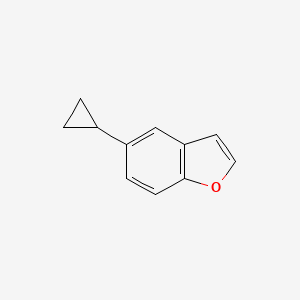

![2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride](/img/structure/B13720465.png)
![2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetic acid](/img/structure/B13720467.png)
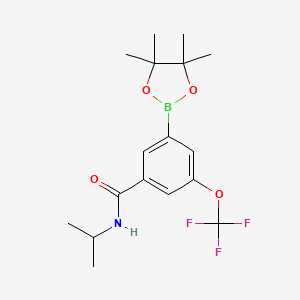
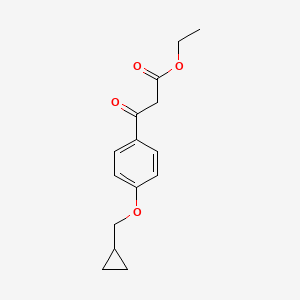
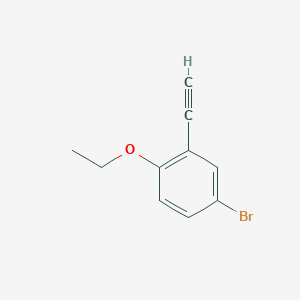
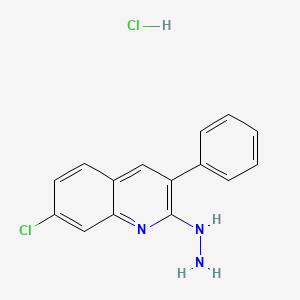

![{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine](/img/structure/B13720503.png)
![4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester](/img/structure/B13720506.png)
